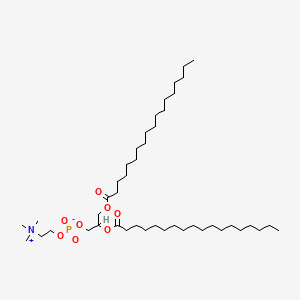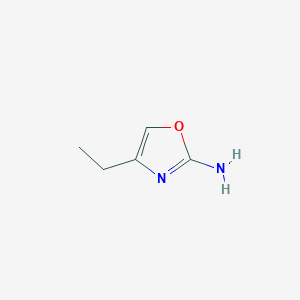
3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile
Vue d'ensemble
Description
“3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile” is a chemical compound with the molecular formula C7H7N3S . The name suggests that it is a pyridazine derivative, which is a type of aromatic heterocyclic compound. The “3-Mercapto” part indicates the presence of a sulfur-containing thiol group, and the “4-carbonitrile” part indicates the presence of a nitrile group.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound 3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research has shown its utility in the synthesis of thienopyridine derivatives through alkylation followed by cyclization processes. These synthesized compounds have been explored for their biological activities, demonstrating the potential for applications in medicinal chemistry (Yassin, 2009).
Chemiluminescence and Analytical Applications
The derivatives of this compound have been investigated for chemiluminescence properties. Certain tricyclic pyridazine derivatives synthesized from related compounds exhibited more efficient light production than luminol, suggesting potential applications in analytical chemistry for detection and measurement purposes (Tominaga et al., 1995).
Antimicrobial Properties
The antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from this compound has been a subject of research, indicating that these compounds can be potent agents against various bacterial strains. This highlights the potential of these derivatives in developing new antimicrobial agents (Abdelghani et al., 2017).
Theoretical and Spectroscopic Studies
Experimental and theoretical studies have been conducted on derivatives of this compound to understand their regioselective alkylation reactions. These studies not only shed light on the chemical reactivity of these compounds but also provide insights into their potential applications in the design and synthesis of novel heterocyclic compounds (Abd El-Fatah et al., 2017).
Synthesis of Novel Compounds
The compound has been used as a precursor for the synthesis of various novel heterocyclic compounds, including s-triazolo[3,4-b][1,3,4]thiadiazines. These syntheses involve reactions with ketones, chloroacetonitrile, and other reagents, leading to the formation of tricyclic compounds with potential pharmacological applications (El-Sherief et al., 2010).
Propriétés
IUPAC Name |
3,4-dimethyl-6-sulfanylidene-1H-pyridazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-5(2)9-10-7(11)6(4)3-8/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESXQDZTSAQWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NN=C1C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193866 | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-thioxo-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98279-98-2 | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-thioxo-4-pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98279-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-thioxo-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)







